5-Bromo-2-(piperidin-4-yloxy)nicotinic acid
Overview
Description
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid (5-Br-2-PIONA) is an important organic compound that has been widely studied due to its unique properties and potential applications in a variety of fields. 5-Br-2-PIONA is a derivative of nicotinic acid (vitamin B3) and is used in a variety of research applications, including synthesis, drug development, and biochemistry. This compound has been studied for its potential to interact with various biological systems, including the nervous system, the immune system, and the cardiovascular system.
Scientific Research Applications
Herbicidal Activity and Structure-Activity Relationships
Nicotinic acid derivatives have been synthesized and studied for their potential as herbicides. For instance, N-(arylmethoxy)-2-chloronicotinamides, derived from nicotinic acid, demonstrated significant herbicidal activity against certain weed species. The research detailed the structure-activity relationships (SARs), facilitating the development of new herbicides targeting monocotyledonous weeds (Yu et al., 2021). Additionally, aryl-formyl piperidinone derivatives, incorporating nicotinic acid, were designed and synthesized, showing notable herbicidal activity. This study highlighted the potential of these compounds as green HPPD inhibitors (Fu et al., 2021).
Multifunctional Piperidines and Structural Diversification
A collection of multifunctional 1,3,5-trisubstituted piperidines, originating from commercially available 5-bromonicotinic acid, was synthesized. This research provided a diastereoselective strategy for accessing diverse stereochemistries and functional groups, proving crucial for further structural diversification and combinatorial chemistry protocols (Díaz et al., 2008).
Enantiomeric Resolution and Simulation Studies
The enantiomeric resolution and simulation studies of specific enantiomers of a compound structurally related to 5-bromo-nicotinic acid derivatives were conducted. This research is significant in understanding the chiral recognition mechanisms and could be instrumental for the resolution of stereomers in various matrices (Ali et al., 2016).
Stereoselective Synthesis and Ring Transformations
Studies have focused on the stereoselective synthesis of cis-3,4-disubstituted piperidines, highlighting the versatility of ring transformation methodologies. This approach provides access to 4-acetoxy-, 4-hydroxy-, 4-bromo-, and 4-formyloxypiperidines, serving as valuable templates in medicinal chemistry (Mollet et al., 2011).
properties
IUPAC Name |
5-bromo-2-piperidin-4-yloxypyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-7-5-9(11(15)16)10(14-6-7)17-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXIRUDQBAEQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=N2)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(piperidin-4-yloxy)nicotinic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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